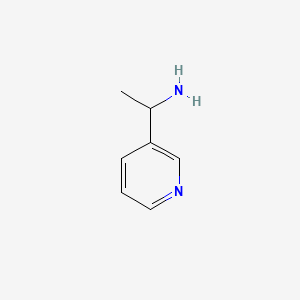

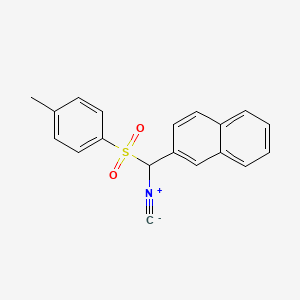

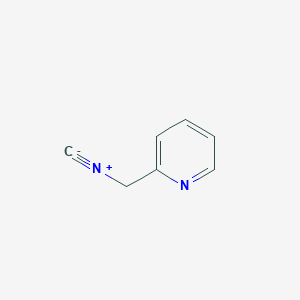

![molecular formula C15H8Cl2N2 B1303677 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile CAS No. 338953-31-4](/img/structure/B1303677.png)

2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its chlorinated and cyano functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, which can offer insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the reductive cyclization of a cyano-containing precursor induced by a low-valent titanium reagent has been used to synthesize 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene . This suggests that similar reductive strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the crystal structures of related compounds. For example, 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene crystallizes in the monoclinic system and exhibits a quasi-planar structure as revealed by DFT calculations . This indicates that the molecular structure of 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile could also be elucidated using similar crystallographic and computational methods.

Chemical Reactions Analysis

The reactivity of chlorinated and cyano functional groups has been explored in various chemical contexts. Chlorinated benzenes, for example, can react with chloramine to yield cyanogen chloride, demonstrating the potential for halogenated benzenes to undergo substitution reactions . This knowledge can be applied to predict the types of chemical reactions that 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the crystal structure analysis provides information on molecular conformations and possible intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point . Additionally, the presence of cyano and chloro groups can affect the compound's polarity and reactivity, which are important factors in determining its physical properties and chemical behavior.

Applications De Recherche Scientifique

Molecular Interactions and Crystal Engineering

Studies on imidazole derivatives and related compounds have revealed the significance of cyano-cyano and chloro-cyano interactions in determining crystal packing. Such interactions, including dipole-dipole interactions and halogen bonds, play a critical role in the structural organization of molecules in the solid state, influencing their physical properties and reactivity. This understanding is crucial for the design of new materials with tailored properties (Kubicki, 2004).

Structural Characterization and Reactivity

Research on dihydrobenzoquinoline and phenanthrene derivatives has provided insights into the structural features of molecules with chlorophenyl and cyano groups. These studies emphasize the role of intermolecular hydrogen bonding in stabilizing molecular structures, which can inform the synthesis and application of new compounds with similar functionalities (Asiri et al., 2011).

Polymer Science and Material Chemistry

Investigations into copolymers of chlorophenyl-dioxolane with vinyl monomers have shed light on polymerization mechanisms and the effects of structural modifications on polymer properties. Such research is invaluable for developing new polymeric materials with specific characteristics, such as thermal stability, mechanical strength, and chemical resistance (Morariu & Bercea, 2004).

Advanced Photoredox Systems for 3D Printing

Recent advances in photoredox catalysis demonstrate the potential of benzene-dicarbonitrile derivatives as photoinitiators in 3D printing technologies. These compounds, capable of initiating polymerization under visible light, offer pathways for creating intricate structures with high resolution and material efficiency. Such research is at the forefront of combining organic synthesis with cutting-edge manufacturing technologies (Tomal et al., 2019).

Dye Synthesis and Textile Application

The synthesis and application of disperse dyes derived from thiophene and cyano-containing compounds have been explored for their use in textile industries. These studies focus on the development of dyes with high molar extinction coefficients, excellent fastness properties, and vibrant colors on polyester and nylon fabrics. Such research contributes to the advancement of coloration technology, offering more sustainable and efficient dyeing processes (Abolude et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-6-[(4-chlorophenyl)-cyanomethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQWGOLBETUUNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377262 |

Source

|

| Record name | 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile | |

CAS RN |

338953-31-4 |

Source

|

| Record name | 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

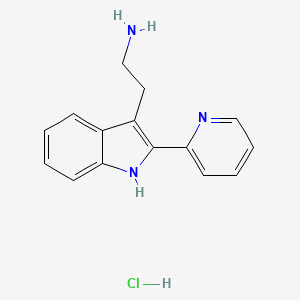

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)